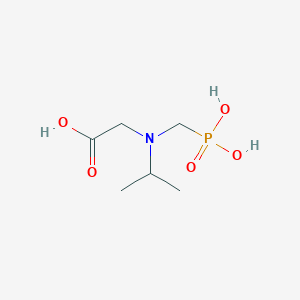
Glycine, N-(1-methylethyl)-N-(phosphonomethyl)-
Cat. No. B8667362
Key on ui cas rn:
104608-53-9
M. Wt: 211.15 g/mol
InChI Key: OLFRUXKSHGFZIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05068404
Procedure details


To a 5 L 3-necked flask fitted with a mechanical stirrer, thermometer, addition funnel, and condenser was added 363 g (2.37 mol) of N-isopropylglycine hydrochloride, 205 g (2.50 mol) of phosphorous acid, and 1.7 L of 20% HCl solution. The mixture was heated to 108° C. giving a solution. From the addition funnel 231 g (2.84 mol) of 37% formaldehyde solution was added to the hot reaction mixture over 2 hours. The resulting yellow solution was refluxed for 8.5 hours. All volatiles were removed by vacuum distillation to leave a yellow oil. The oil was dissolved in 300 ml of H2O and diluted with 500 ml of ethyl alcohol to cause precipitation of the product. The crystals were collected by filtration, washed with ethyl alcohol, and air dried to yield 322 g (64%) of N-isopropyl-N-phosphonomethylglycine. Additional product contained in the mother liquors was not isolated.






Yield
64%
Identifiers


|
REACTION_CXSMILES
|
Cl.[CH:2]([NH:5][CH2:6][C:7]([OH:9])=[O:8])([CH3:4])[CH3:3].[P:10]([OH:13])([OH:12])[OH:11].Cl.[CH2:15]=O>O.C(O)C>[CH:2]([N:5]([CH2:15][P:10]([OH:13])([OH:12])=[O:11])[CH2:6][C:7]([OH:9])=[O:8])([CH3:4])[CH3:3] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
363 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C)(C)NCC(=O)O
|
|
Name
|
|
|
Quantity
|
205 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
|
Name
|
|
|
Quantity
|
1.7 L
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
231 g
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
108 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 5 L 3-necked flask fitted with a mechanical stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
thermometer, addition funnel, and condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting yellow solution was refluxed for 8.5 hours
|
|
Duration
|
8.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All volatiles were removed by vacuum distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to leave a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitation of the product
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethyl alcohol, and air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)N(CC(=O)O)CP(=O)(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 322 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
